molecular formula C20H23FN2O3 B247489 [4-(2,3-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO](2-FLUOROPHENYL)METHANONE

Cat. No.: B247489
M. Wt: 358.4 g/mol
InChI Key: NSKBEQAVAKQDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethoxybenzyl)piperazinomethanone: is a synthetic organic compound with the molecular formula C17H18FN3O It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 2-fluorophenyl group

Preparation Methods

The synthesis of 4-(2,3-Dimethoxybenzyl)piperazinomethanone involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

4-(2,3-Dimethoxybenzyl)piperazinomethanone: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2,3-Dimethoxybenzyl)piperazinomethanone: has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2,3-Dimethoxybenzyl)piperazinomethanone: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 4-(2,3-Dimethoxybenzyl)piperazinomethanone and its potential advantages in specific applications.

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-9-5-6-15(19(18)26-2)14-22-10-12-23(13-11-22)20(24)16-7-3-4-8-17(16)21/h3-9H,10-14H2,1-2H3

InChI Key

NSKBEQAVAKQDMV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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